4-(Quinoline-5-yl)phenol
Description
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-quinolin-5-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-12-8-6-11(7-9-12)13-3-1-5-15-14(13)4-2-10-16-15/h1-10,17H |
InChI Key |
HAZDAXPKOXIZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This compound, synthesized via Pd-catalyzed cross-coupling, features chloro- and methoxy-substituted aryl groups. Its melting point (223–225°C) suggests higher crystallinity compared to non-polar analogs .
- 5- and 7-Substituted 2-Methyl-8-quinolinols: Substitution at the 5- or 7-positions with groups like trifluoromethyl or methoxy influences electronic properties and bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance stability and pharmacological potency .
- Perfluoroalkylquinolines: Fluorinated analogs () exhibit enhanced chemical stability and hydrophobic character, making them suitable for high-performance materials .
Table 1: Physical Properties of Selected Quinoline Derivatives
Optical and Electronic Properties
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: This structurally distinct compound (–7) exhibits remarkable nonlinear optical (NLO) properties, including a high third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) and low bandgap (3.2 eV) due to π-conjugation and intramolecular charge transfer .
- Quinoline Derivatives: While NLO data for this compound are absent, quinoline-based compounds typically show moderate NLO responses. Substitution with electron-donating groups (e.g., -OH) may enhance polarizability.
Table 3: NLO Properties Comparison
| Compound | β (cm/W) | γ (esu) | Bandgap (eV) |
|---|---|---|---|
| 4-(4,5-Diphenylimidazolyl)phenol | 4.04 × 10⁻¹ | 2.26 × 10⁻⁶ | 3.2 |
| Hypothetical this compound | N/A | N/A | ~3.5 (est.) |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a two-step mechanism: (1) activation of the halogenated quinoline by DMAP, forming a reactive intermediate, and (2) nucleophilic attack by the phenoxide ion. For 5-chloroquinoline, refluxing in xylene at 140°C for 18–24 hours with 10–15 mol% DMAP facilitates substitution at the 5-position. Post-reaction isolation involves acid-base workup, where the product is precipitated as a hydrochloride salt and neutralized to yield free phenol.
Table 1: NAS Conditions for 4-(Quinoline-5-yl)phenol Synthesis
| Quinoline Halide | Phenol | Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Chloroquinoline | 4-Hydroxyphenol | DMAP | Xylene | 140 | 24 | 78* |
| 5-Bromoquinoline | 4-Hydroxyphenol | DMAP | Toluene | 130 | 18 | 82* |
*Theoretical yields extrapolated from; experimental validation required.
Challenges include the limited commercial availability of 5-haloquinolines, necessitating precursor synthesis via Skraup or Friedländer reactions. Additionally, competing reactions at other halogenated positions (e.g., 7- or 8-chloro derivatives) may reduce regioselectivity.
Suzuki-Miyaura Cross-Coupling with Boronic Acids
The Suzuki-Miyaura reaction offers a versatile pathway for constructing biaryl systems under mild conditions. As demonstrated in the synthesis of aryl-substituted quinolines, palladium-catalyzed coupling between 5-bromoquinoline and 4-hydroxyphenylboronic acid enables precise C–C bond formation.
Catalytic Systems and Substrate Scope
Optimal conditions employ Pd(PPh₃)₄ (5 mol%) in a dioxane/water (3:1) mixture at 90°C for 12 hours, with K₂CO₃ as a base. This method tolerates electron-donating and withdrawing groups on the boronic acid, achieving yields of 75–88%.
Table 2: Suzuki-Miyaura Coupling Parameters
| Quinoline | Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 5-Bromoquinoline | 4-Hydroxyphenylboronic | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 5-Iodoquinoline | 4-Hydroxyphenylboronic | Pd(OAc)₂/XPhos | CsF | 88 |
Advantages include excellent regioselectivity and compatibility with unprotected phenolic groups. However, the requirement for anhydrous conditions and sensitive palladium catalysts increases operational complexity.
Multi-Step Synthesis via Protected Intermediates
For substrates incompatible with direct coupling, a protection-deprotection strategy proves effective. The synthesis of pyrimido[4,5-b]quinolines illustrates the utility of propargyl ethers as temporary protecting groups.
Protection and Deprotection Sequence
-
Protection : 4-Hydroxybenzaldehyde is treated with propargyl bromide under basic conditions to form 4-(prop-2-ynyloxy)benzaldehyde.
-
Quinoline Formation : The protected aldehyde undergoes cyclization with aniline derivatives via the Doebner reaction to yield propargyloxy-substituted quinolines.
-
Deprotection : Hydrogenation over Pd/C removes the propargyl group, regenerating the phenol moiety.
This method circumvents issues related to phenol reactivity under harsh cyclization conditions but introduces additional synthetic steps, reducing overall efficiency.
Comparative Analysis and Optimization Strategies
Table 3: Method Comparison for this compound Synthesis
Key optimization strategies include:
-
Catalyst Screening : Replacing DMAP with bulkier amines (e.g., DBU) to enhance 5-position selectivity in NAS.
-
Solvent Effects : Utilizing high-boiling solvents like NMP to improve reaction rates in Ullmann couplings.
-
Precursor Design : Developing streamlined routes to 5-haloquinolines via directed ortho-metalation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Quinoline-5-yl)phenol, and how do reaction conditions influence yield?
- Methodological Answer: Microwave-assisted synthesis is a high-efficiency method for quinoline derivatives. For example, microwave irradiation accelerates cyclization and condensation steps, achieving moderate to high yields (e.g., 60–85%) by enhancing reaction kinetics and reducing side products . Alternative methods include acid-catalyzed Friedländer synthesis, where temperature control (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect regioselectivity. Optimize stoichiometry between phenol and quinoline precursors to minimize unreacted intermediates .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., phenolic -OH resonance at δ 9–10 ppm) .
- XRD : Employ single-crystal X-ray diffraction with SHELXL refinement to resolve stereochemical ambiguities and validate bond lengths/angles (e.g., C-N bond in quinoline: ~1.33 Å) .
- HPLC-MS : Verify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer:
- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent oxidation of the phenol group .
- PPE : Use nitrile gloves (EN374 standard) and safety goggles to avoid skin/eye contact. Fume hoods are mandatory during synthesis due to volatile intermediates .
- Waste Disposal : Neutralize acidic/basic residues before incineration to avoid releasing toxic quinoline byproducts .
Advanced Research Questions
Q. How can computational modeling optimize the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer:
- DFT Calculations : Model the electron density of the quinoline ring and phenolic -OH group to predict sites for ligand coordination (e.g., Pd-catalyzed Suzuki-Miyaura reactions). B3LYP/6-31G(d) basis sets are recommended .
- Docking Studies : Screen interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the phenol group and active-site residues (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer:
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., MCF-7 vs. HepG2) to account for tissue-specific uptake .
- Metabolic Stability Assays : Use liver microsomes to identify phase I/II metabolites that may alter efficacy. For example, glucuronidation of the phenol group can reduce bioavailability .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on quinoline) using logistic regression models .
Q. Which advanced analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer:
- PXRD : Identify crystalline vs. amorphous phases; annealing at 150°C can induce phase transitions .
- DSC/TGA : Monitor melting points (e.g., 180–220°C) and decomposition profiles to assess thermal stability .
- Raman Spectroscopy : Detect subtle conformational changes (e.g., quinoline ring puckering) with <5 cm spectral resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
